molecular formula C5H4BrNO3 B13470655 Methyl 5-bromooxazole-4-carboxylate CAS No. 1823371-63-6

Methyl 5-bromooxazole-4-carboxylate

Cat. No.: B13470655
CAS No.: 1823371-63-6
M. Wt: 205.99 g/mol
InChI Key: YUEQNOHGDVHINH-UHFFFAOYSA-N
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Description

Methyl 5-bromooxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromooxazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromoacetophenone with formamide in the presence of a base can yield the desired oxazole derivative . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromooxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Mechanism of Action

The mechanism of action of methyl 5-bromooxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways . The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Methyl 5-bromooxazole-4-carboxylate can be compared with other oxazole derivatives, such as:

  • Methyl 2-bromooxazole-4-carboxylate
  • Methyl 5-chlorooxazole-4-carboxylate
  • Methyl 5-fluorooxazole-4-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity . This compound is unique due to the presence of the bromine atom, which can participate in specific reactions and interactions.

Properties

IUPAC Name

methyl 5-bromo-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-9-5(8)3-4(6)10-2-7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEQNOHGDVHINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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